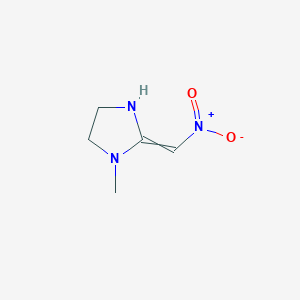![molecular formula C14H21NO3 B8629271 tert-butyl N-[2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B8629271.png)
tert-butyl N-[2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a hydroxy group, a tert-butoxycarbonyl (Boc) protecting group, and a methyl group attached to the nitrogen atom of the phenethylamine backbone. Phenethylamines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate typically involves the protection of the amine group with a Boc group, followed by methylation and hydroxylation. One common method includes:
Protection of the Amine Group: The primary amine of phenethylamine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form N-Boc phenethylamine.
Methylation: The protected amine is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to yield N-Boc,N-methyl phenethylamine.
Hydroxylation: Finally, the hydroxyl group is introduced at the desired position using a suitable oxidizing agent or hydroxylation reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
tert-butyl N-[2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, DMP
Reducing Agents: NaBH4, LiAlH4
Deprotection Reagents: Trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Regeneration of the hydroxy group
Substitution: Formation of various substituted phenethylamines
科学的研究の応用
tert-butyl N-[2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of tert-butyl N-[2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate involves its interaction with various molecular targets, including receptors and enzymes. The hydroxy group can form hydrogen bonds with target proteins, while the Boc and methyl groups can influence the compound’s lipophilicity and binding affinity. The exact pathways and targets depend on the specific biological context and the compound’s structural analogs.
類似化合物との比較
Similar Compounds
N-Methylphenethylamine: Similar structure but lacks the hydroxy and Boc groups.
3-Hydroxyphenethylamine: Similar structure but lacks the Boc and methyl groups.
N-Boc phenethylamine: Similar structure but lacks the hydroxy and methyl groups.
Uniqueness
tert-butyl N-[2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate is unique due to the combination of the hydroxy, Boc, and methyl groups, which confer specific chemical and biological properties
特性
分子式 |
C14H21NO3 |
|---|---|
分子量 |
251.32 g/mol |
IUPAC名 |
tert-butyl N-[2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15(4)9-8-11-6-5-7-12(16)10-11/h5-7,10,16H,8-9H2,1-4H3 |
InChIキー |
KREKVIUSHITOGP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)CCC1=CC(=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-4-phenoxybenzamide](/img/structure/B8629210.png)

![Phenyl N-[(4-methoxyphenyl)methyl]carbamate](/img/structure/B8629224.png)
![4-cyano-2H[1]benzopyran](/img/structure/B8629230.png)
![4,4-Dimethoxy-2-[(4-methoxyphenyl)methyl]-1,3,3-trimethylpiperidine](/img/structure/B8629239.png)


![2-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)benzonitrile](/img/structure/B8629260.png)
![Methyl 4-methoxy-3-[(2-oxocyclopentyl)oxy]benzoate](/img/structure/B8629266.png)
![[6-(3-Methyl-butoxy)-pyridin-3-yl]-methanol](/img/structure/B8629279.png)

![3-[(5-Nitrothiazol-2-yl)mercapto]-5-(thien-2-yl)-1,2,4-triazole](/img/structure/B8629293.png)
